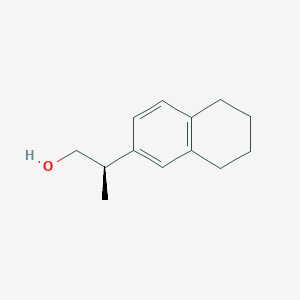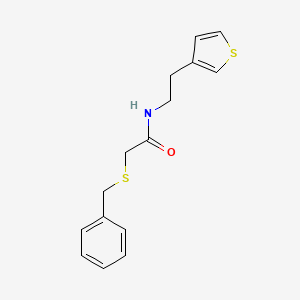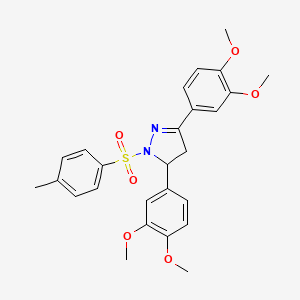
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THP-1-ol and has a molecular formula of C13H20O.
作用機序
The mechanism of action of THP-1-ol is not fully understood, but it is believed to act through various pathways such as modulation of enzymes, receptors, and ion channels. THP-1-ol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. THP-1-ol has also been shown to modulate the activity of GABA receptors, which can lead to anxiolytic effects.
Biochemical and Physiological Effects:
THP-1-ol has been shown to have various biochemical and physiological effects. In animal studies, THP-1-ol has been shown to improve cognitive function, reduce anxiety, and have anti-inflammatory effects. THP-1-ol has also been shown to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. In addition, THP-1-ol has been shown to have antioxidant effects, which can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using THP-1-ol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. THP-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using THP-1-ol in lab experiments is its limited solubility in water, which can limit its application in certain experiments.
将来の方向性
There are several future directions for the research of THP-1-ol. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a chiral auxiliary for the synthesis of various compounds. In addition, further studies are needed to fully understand the mechanism of action of THP-1-ol and its potential applications in various fields.
In conclusion, THP-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield. THP-1-ol has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to act through various pathways. THP-1-ol has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of THP-1-ol, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of THP-1-ol involves several steps, starting with the reduction of naphthalene using lithium aluminum hydride. The resulting product is then reacted with 1-bromo-2-propanol to form THP-1-ol. This synthesis method has been optimized to yield high purity and high yield of THP-1-ol.
科学的研究の応用
THP-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THP-1-ol has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In organic synthesis, THP-1-ol has been used as a chiral auxiliary for the synthesis of various compounds. In material science, THP-1-ol has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYDWBFWZFNPJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)

![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)


![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)
